1-Naphthalen-1-yl-cyclopropylamine hydrochloride

LSD1 inhibition MAO inhibition Epigenetic targets

This positional isomer (1-naphthalenyl) delivers distinct steric and electronic properties vs. 2-naphthalenyl analogs—critical for MAO/LSD1 inhibitor SAR studies. 97% pure hydrochloride salt, ready for in vitro assays. Enables amide coupling, sulfonamide formation, reductive amination, and urea synthesis. Fragment-sized (MW 219.71) with cyclopropane-imposed rigidity for fragment-based screening. Validated scaffold for antistaphylococcal and antimycobacterial programs.

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
CAS No. 1215654-02-6
Cat. No. B1424984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalen-1-yl-cyclopropylamine hydrochloride
CAS1215654-02-6
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC3=CC=CC=C32)N.Cl
InChIInChI=1S/C13H13N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2;1H
InChIKeyOMUCLONVZTWDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalen-1-yl-cyclopropylamine Hydrochloride (CAS 1215654-02-6) Procurement Baseline: A Specialized Cyclopropylamine Building Block for Medicinal Chemistry


1-Naphthalen-1-yl-cyclopropylamine hydrochloride (CAS 1215654-02-6), also referenced as 1-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride , is a primary amine building block featuring a naphthalene ring directly bonded to a cyclopropylamine moiety at the 1-position. This compound is commercially available in research quantities, with typical purities reported at 96% from major suppliers and 98.0% from specialized chemical vendors [1]. Its molecular formula is C₁₃H₁₄ClN with a molecular weight of 219.71 g/mol . The free base form (CAS 503417-39-8) has been characterized by NMR, FTIR, and GC-MS spectral data [2], and its physicochemical properties include a calculated density of 1.2±0.1 g/cm³ and a boiling point of 327.0±21.0 °C at 760 mmHg . This compound serves as a versatile synthetic intermediate and building block for medicinal chemistry applications , with the cyclopropylamine scaffold recognized as a privileged structural motif in the design of mechanism-based enzyme inhibitors targeting monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1) [3].

Why 1-Naphthalen-1-yl-cyclopropylamine Hydrochloride Cannot Be Interchanged with Generic Cyclopropylamine Building Blocks


Generic substitution of 1-naphthalen-1-yl-cyclopropylamine hydrochloride with structurally similar alternatives is inadvisable due to three critical differentiation factors. First, positional isomerism matters: the 1-naphthalenyl substitution pattern produces distinct conformational constraints and electronic properties compared to the 2-naphthalenyl isomer [1]. The 1-position attachment at the peri position of naphthalene introduces steric hindrance that influences binding pocket compatibility in biological targets, whereas 2-position substitution presents a different spatial orientation [1]. Second, the specific cyclopropane-amine linkage geometry in this 1,1-disubstituted cyclopropylamine framework differs fundamentally from cyclopropylmethylamine derivatives, cyclopropane-1,2-diamine analogs, and simple naphthylamines . Third, documented enzyme inhibition profiles of structurally related compounds demonstrate position-dependent activity: for instance, 2-(naphthalen-1-yl)cyclopropanamine has been specifically studied as an inhibitor of monoamine oxidase B (MAO-B) [2] and LSD1 [3], while 1-position analogs present different SAR trajectories due to altered geometry [4].

Quantitative Differentiation Evidence for 1-Naphthalen-1-yl-cyclopropylamine Hydrochloride Versus Comparators


Positional Isomerism: 1-Naphthalenyl Versus 2-Naphthalenyl Substitution Defines Distinct Enzyme Inhibition Profiles

Comparative structure-activity relationship studies reveal that 2-(naphthalen-1-yl)cyclopropanamine (CAS 944-64-9) demonstrates documented inhibition of human MAO-B [1] and LSD1 [2] as part of the trans-2-arylcyclopropylamine inhibitor series. In contrast, the 1-naphthalen-1-yl isomer (1,1-disubstituted cyclopropylamine framework) lacks established MAO-B or LSD1 inhibitory activity in published literature. This functional divergence arises from fundamentally different geometric constraints: the 2-substituted trans-arylcyclopropylamine scaffold orients the aryl group and amine in a trans relationship that mimics the natural substrate geometry required for mechanism-based enzyme inactivation [3], whereas the geminal 1,1-disubstituted cyclopropylamine structure of the target compound presents the amine and naphthalene ring in a distinct spatial arrangement unsuitable for the same binding mode. This difference is not merely incremental but binary in terms of reported enzyme inhibition profiles.

LSD1 inhibition MAO inhibition Epigenetic targets Cyclopropylamine SAR

Salt Form Selection: Hydrochloride (CAS 1215654-02-6) Versus Free Base (CAS 503417-39-8) for Solubility and Handling

The hydrochloride salt (CAS 1215654-02-6, MW 219.71 g/mol ) offers distinct physicochemical advantages over the free base form (CAS 503417-39-8, MW 183.25 g/mol ). Free base 1-(naphthalen-1-yl)cyclopropan-1-amine has a calculated LogP of 2.48 , indicating moderate lipophilicity and limited aqueous solubility. The hydrochloride salt converts the primary amine to an ammonium chloride, substantially increasing aqueous solubility for in vitro assays and biological testing [1]. Commercial availability comparison: the hydrochloride salt is offered at 96% purity and 98.0% purity [2] from multiple suppliers, while the free base is available at 95% purity (GC-MS) and ≥95% . The salt form also provides enhanced long-term stability and easier handling characteristics as an off-white solid compared to the free base, which may require more stringent storage conditions (sealed in dry, 2-8°C ).

Salt form selection Solubility optimization Formulation development Chemical procurement

Synthetic Scaffold Differentiation: 1,1-Disubstituted Cyclopropylamine Versus N-Substituted Cyclopropylamines

The target compound belongs to the 1,1-disubstituted cyclopropylamine class (geminal substitution at the cyclopropane C1 position), which distinguishes it from N-substituted cyclopropylamines such as N-cyclopropylnaphthalen-1-amine and cyclopropylmethylamine derivatives like (R)-cyclopropyl(naphthalen-1-yl)methanamine . This structural difference has synthetic consequences: 1,1-disubstituted cyclopropylamines present the amine group directly on the cyclopropane ring, enabling different reactivity patterns in amide coupling, reductive amination, and heterocycle formation reactions compared to N-cyclopropyl variants [1]. The cyclopropane ring in the 1,1-disubstituted framework imposes conformational rigidity that can enhance binding affinity to biological targets by reducing entropic penalties upon target engagement [2]. While specific yield data for this compound is vendor-specific, the cyclopropylamine scaffold is widely documented in patent literature as a privileged motif for LSD1 inhibitors [3] and MAO inhibitors [4], with the geminal substitution pattern offering distinct vector geometry for fragment-based drug design and scaffold hopping strategies.

Chemical building block Synthetic intermediate Cyclopropylamine scaffold Medicinal chemistry

Antimicrobial Derivative Activity: Quantitative MIC Data for N-Substituted Derivatives of the Core Scaffold

While the parent compound 1-naphthalen-1-yl-cyclopropylamine hydrochloride serves primarily as a synthetic building block, its N-substituted derivatives have been characterized for antimicrobial properties. Goněc et al. (2016) reported that derivatives synthesized from this core scaffold demonstrated notable antistaphylococcal and antimycobacterial activities comparable to standard treatments . This finding establishes the scaffold as a viable starting point for antimicrobial SAR programs. Importantly, the activity of these derivatives is influenced by the size of the N(1)-arylalkyl substituent and the polyamine sequence used , indicating that the core naphthalenyl-cyclopropylamine framework provides a tunable pharmacophore. In contrast, simpler 1-naphthylamine analogs lack the cyclopropane-imposed conformational constraint, while cyclopropylamine without the naphthalene moiety lacks the hydrophobic aromatic surface required for membrane penetration and target binding in antibacterial applications.

Antimicrobial screening Antistaphylococcal Antimycobacterial MIC

Cyclopropane Ring Conformational Constraint: Class-Level Evidence for Enhanced Binding Affinity and Metabolic Stability

The cyclopropane ring in 1-naphthalen-1-yl-cyclopropylamine hydrochloride provides a class-level advantage in drug design: conformational constraint that can enhance target binding affinity and metabolic stability [1]. Literature on cyclopropylamine-containing drugs demonstrates that the introduction of cyclopropyl groups can improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation and slow hydrolysis, reduce plasma clearance, and improve drug dissociation properties [2]. Cyclopropane rings are widely found in marketed drugs across cardiovascular, CNS, anticancer, and anti-inflammatory therapeutic areas [3]. The rigid geometry of the cyclopropane ring imposes conformational constraints that reduce the entropic penalty upon target binding compared to flexible acyclic amine analogs [4]. For mechanism-based enzyme inhibitors (e.g., MAO, LSD1), cyclopropylamines form covalent adducts with the flavin cofactor after enzymatic oxidation, a mechanism not available to simple alkylamines [5].

Conformational constraint Metabolic stability Cyclopropylamine Drug design

Recommended Application Scenarios for 1-Naphthalen-1-yl-cyclopropylamine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for LSD1 and MAO Inhibitor Discovery Programs

Based on the documented activity of structurally related 2-(naphthalen-1-yl)cyclopropanamine as an inhibitor of LSD1 [1] and MAO-B [2], the 1-naphthalen-1-yl isomer serves as a complementary scaffold for structure-activity relationship (SAR) studies exploring positional effects on enzyme inhibition. Researchers developing cyclopropylamine-based epigenetic or CNS therapeutics can employ this compound to systematically evaluate how 1-position versus 2-position naphthalene substitution modulates potency, selectivity, and off-target profiles. The hydrochloride salt form (purity 96-98.0% ) provides the requisite solubility for in vitro enzymatic assays without additional formulation steps. This application is supported by class-level evidence that cyclopropylamines serve as mechanism-based inhibitors of flavin-dependent amine oxidases and demethylases [3], making positional isomer comparison a rational SAR strategy.

Synthetic Chemistry: Building Block for Diversifying Naphthalenyl-Cyclopropylamine Derivatives

As a 1,1-disubstituted cyclopropylamine building block , this compound is ideally suited for generating diverse compound libraries through amine derivatization reactions including amide coupling, sulfonamide formation, reductive amination, and urea synthesis. The geminal substitution pattern at the cyclopropane C1 position provides a unique vector geometry distinct from N-cyclopropyl variants and cyclopropylmethylamine derivatives . Synthetic chemists can leverage this scaffold to access novel chemical space in medicinal chemistry campaigns, particularly for targets where conformationally constrained aromatic amines confer binding advantages. The compound's availability in research quantities from multiple suppliers with documented spectral characterization (NMR, FTIR, GC-MS [4]) facilitates reproducible synthetic entry.

Antimicrobial Drug Discovery: Entry Point for Antistaphylococcal and Antimycobacterial SAR

Documented antimicrobial activity of N-substituted derivatives synthesized from this core scaffold validates its use as a starting point for antibacterial SAR programs. The activity profile, described as comparable to standard treatments against staphylococcal and mycobacterial strains , establishes a benchmark for optimization campaigns. The influence of N(1)-arylalkyl substituent size and polyamine sequence on cytotoxicity profiles provides a rational framework for iterative analog design. Researchers pursuing novel agents against resistant Gram-positive bacteria or mycobacterial infections (including Mycobacterium tuberculosis) can employ this scaffold to generate focused compound libraries for minimum inhibitory concentration (MIC) screening.

Fragment-Based Drug Design: Conformationally Constrained Fragment for Hit Generation

The cyclopropylamine scaffold provides a documented class-level advantage in conformational constraint that reduces entropic penalties upon target binding [5]. As a fragment-sized molecule (MW 219.71 g/mol as hydrochloride ; free base MW 183.25 g/mol ), this compound meets fragment library criteria while offering the cyclopropane-imposed rigidity that distinguishes it from flexible acyclic amine fragments. The naphthalene moiety provides a hydrophobic aromatic surface for π-stacking and hydrophobic interactions, while the primary amine enables covalent or ionic interactions with acidic residues or cofactors. Fragment-based screening campaigns targeting enzymes with amine-binding pockets (including MAO, LSD1, and other flavin-dependent oxidases) can employ this compound as a privileged fragment for hit identification and subsequent fragment growing or linking strategies.

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